N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide
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Overview
Description
N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide is a complex organic compound that features a combination of pyrazole, thiophene, and oxane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of a 1,3-diketone with hydrazine under acidic conditions.
Thiophene Synthesis: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.
Coupling Reactions: The pyrazole and thiophene rings are then coupled using a suitable linker, such as an ethyl group, through a nucleophilic substitution reaction.
Oxane Ring Formation: The oxane ring is formed through the cyclization of a suitable diol with a carboxylic acid derivative.
Final Coupling: The final step involves coupling the oxane ring with the pyrazole-thiophene moiety using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation of thiophene.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) for nitro group reduction.
Substitution: Halogens (Br2, Cl2) for halogenation; nitric acid (HNO3) for nitration.
Coupling: Palladium catalysts with boronic acids for Suzuki coupling.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Coupling: Biaryl or more complex aromatic systems.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure, which may interact with various biological targets.
Materials Science: The compound’s aromatic and heterocyclic components make it suitable for use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Research: It can be used as a probe to study the interactions of pyrazole and thiophene derivatives with biological macromolecules.
Industrial Applications: The compound can be used in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The pyrazole and thiophene rings are known to interact with various biological targets, including kinases and G-protein coupled receptors (GPCRs).
Comparison with Similar Compounds
Similar Compounds
N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide: can be compared to other pyrazole and thiophene derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which can confer unique electronic and steric properties. This makes it a versatile compound for various applications, particularly in fields requiring specific interactions with biological targets or electronic properties.
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2S/c1-17-21(19-8-15-29-16-19)18(2)26(25-17)12-11-24-22(27)23(9-13-28-14-10-23)20-6-4-3-5-7-20/h3-8,15-16H,9-14H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVVJMBPABTQCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2(CCOCC2)C3=CC=CC=C3)C)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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